Home > Products > Screening Compounds P28778 > Tandutinib (MLN518) HCl
Tandutinib (MLN518) HCl -

Tandutinib (MLN518) HCl

Catalog Number: EVT-256196
CAS Number:
Molecular Formula: C31H43ClN6O4
Molecular Weight: 599.16
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tandutinib (MLN518, CT53518) is a potent antagonist of FLT3 with an IC50 value of 0.22 μM.
Synthesis Analysis

Methods and Technical Details

The synthesis of Tandutinib hydrochloride involves multiple steps typical for quinazoline derivatives. Although specific synthetic routes are proprietary, general methodologies include:

  1. Formation of the Quinazoline Core: This is typically achieved through cyclization reactions involving an appropriate aniline and carbonyl compounds.
  2. Substitution Reactions: Following the formation of the core structure, various substituents are introduced to enhance specificity and potency against target kinases.
  3. Salt Formation: The hydrochloride salt is formed to improve solubility and stability of the compound for pharmaceutical formulations.

The synthesis process requires careful control of reaction conditions to yield high-purity products suitable for biological evaluation .

Chemical Reactions Analysis

Reactions and Technical Details

Tandutinib hydrochloride primarily acts through competitive inhibition of FLT3 by binding to its ATP-binding site. Key reactions include:

  1. Inhibition of Phosphorylation: Tandutinib inhibits the phosphorylation of FLT3 and downstream signaling molecules such as Akt and mTOR, disrupting cell proliferation pathways.
  2. Induction of Apoptosis: In FLT3-ITD positive cell lines, Tandutinib has been shown to induce apoptosis through mechanisms involving caspase activation .

These reactions are crucial in understanding how Tandutinib exerts its therapeutic effects against malignancies.

Mechanism of Action

Process and Data

The mechanism of action for Tandutinib hydrochloride involves:

  • Target Binding: Tandutinib binds selectively to the ATP-binding pocket of FLT3, inhibiting its kinase activity.
  • Downstream Effects: This inhibition leads to decreased phosphorylation of key signaling proteins involved in cell survival and proliferation, particularly in hematopoietic cells.
  • Clinical Observations: In clinical trials, patients with acute myeloid leukemia exhibiting FLT3 mutations showed reductions in leukemic blasts following treatment with Tandutinib .

The detailed pharmacodynamics indicate that Tandutinib effectively alters signaling pathways critical for tumor growth.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Tandutinib hydrochloride typically appears as a white to off-white solid.
  • Solubility: It is soluble in water due to the presence of the hydrochloride salt form.
  • Stability: The compound exhibits stability under standard laboratory conditions but should be protected from light and moisture.

Relevant data includes:

  • Melting Point: Approximately 220°C
  • pH (solution): Neutral to slightly acidic

These properties are essential for formulation development and storage considerations .

Applications

Scientific Uses

Tandutinib hydrochloride has several applications in scientific research and clinical practice:

  • Cancer Therapy: Its primary application is as a targeted therapy for patients with acute myeloid leukemia harboring FLT3 mutations.
  • Research Tool: It serves as a valuable tool in studying FLT3 signaling pathways and developing further inhibitors targeting similar kinases.
  • Combination Therapies: Ongoing research explores its efficacy in combination with other chemotherapeutic agents or novel therapies targeting different pathways in cancer treatment .
Introduction to Tandutinib (MLN518) HCl as a Targeted Therapeutic Agent

Role of FLT3 in Hematopoietic Malignancies and Oncogenic Signaling

FLT3 (FMS-like tyrosine kinase 3) belongs to the class III receptor tyrosine kinase (RTK) family, which includes KIT, PDGFR, and CSF1R. Structurally, these receptors feature five immunoglobulin-like extracellular domains, a transmembrane segment, a juxtamembrane (JM) domain, and two intracellular tyrosine kinase domains [8]. FLT3 is natively expressed on early hematopoietic progenitor cells and plays a critical role in regulating survival, proliferation, and differentiation through activation by its ligand (FLT3L). Upon ligand binding, FLT3 dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades—primarily the RAS/MAPK, PI3K/AKT, and STAT5 pathways—that promote cellular growth and inhibit apoptosis [7].

In AML, FLT3 assumes a pathogenic role through two principal mechanisms:

  • Overexpression: Wild-type FLT3 is overexpressed in 70–100% of AML cases, often associated with high leukemic blast counts and poor differentiation [8].
  • Gain-of-function mutations: Approximately 30–35% of AML patients harbor activating mutations, predominantly:
  • Internal Tandem Duplications (ITD): Occurring in the JM domain (exon 14/15) in ~25% of de novo AML, these in-frame insertions (typically 24–60 bp) disrupt autoinhibitory functions, leading to ligand-independent dimerization and constitutive activation [1] [8].
  • Tyrosine Kinase Domain (TKD) mutations: Point mutations (e.g., Asp835Tyr in exon 20) occur in 7–10% of cases and stabilize the active kinase conformation [8].

Table 1: Frequency and Prognostic Impact of FLT3 Mutations in AML

Mutation TypeFrequencyCommon KaryotypesPrognostic Impact
ITD~25%t(15;17), inv(16), t(8;21)Reduced overall survival, higher relapse
TKD (D835Y)~8.5%inv(16), complex karyotypesControversial, less severe than ITD

FLT3-ITD mutations confer a particularly adverse prognosis, correlating with increased relapse rates, reduced disease-free survival, and elevated leukemic burden due to hyperactivation of pro-survival pathways [1] [8]. This established FLT3 as a high-priority therapeutic target in AML.

Rationale for Targeting FLT3-ITD Mutations in Acute Myelogenous Leukemia (AML)

The oncogenic dependency of FLT3-ITD-positive AML cells on constitutive FLT3 signaling provided a compelling rationale for targeted inhibition. Preclinical studies demonstrated that:

  • FLT3-ITD mutations transform hematopoietic progenitors, inducing factor-independent growth and leukemogenesis in murine models [8].
  • Sustained FLT3-ITD inhibition >90% is required to induce apoptosis in leukemic blasts, as partial suppression permits compensatory survival pathway activation [1] [3].

Tandutinib was engineered to exploit this vulnerability. Mechanistically, it competes with ATP for binding to the kinase domain of FLT3 (IC₅₀ = 220 nM), thereby inhibiting receptor autophosphorylation and downstream signaling [7] [10]. Crucially, tandutinib exhibits selective cytotoxicity toward FLT3-ITD-driven cells:

  • In Ba/F3 cells expressing FLT3-ITD mutants, tandutinib suppressed IL-3-independent proliferation (IC₅₀ = 10–100 nM) and induced apoptosis by inhibiting phosphorylation of FLT3, AKT, and STAT5 [1] [7].
  • In human FLT3-ITD-positive AML cell lines (Molm-13, Molm-14), tandutinib inhibited proliferation (IC₅₀ = 10 nM) and reduced blast colony formation by >80% without impairing normal hematopoietic progenitors [10].

In vivo efficacy was demonstrated in xenograft models, where oral tandutinib (60–180 mg/kg twice daily) significantly prolonged survival in mice transplanted with FLT3-ITD-positive leukemic cells [7] [10]. These findings underscored its potential as a precision therapy for FLT3-ITD-mutant AML.

Historical Development of FLT3 Inhibitors: From First- to Second-Generation Agents

The evolution of FLT3 inhibitors reflects iterative improvements in selectivity, potency, and pharmacokinetic properties. Tandutinib emerged during the "first-generation" phase, characterized by multi-kinase inhibitors initially developed for other targets:

First-Generation Inhibitors (Multi-Kinase):

  • Sunitinib & Sorafenib: Originally VEGF/PDGFR inhibitors with incidental FLT3 activity (IC₅₀ >50 nM). Limited by off-target toxicities (e.g., vascular effects) and poor sustained FLT3 suppression [3] [6].
  • Lestaurtinib & Midostaurin: Potent FLT3 inhibitors (IC₅₀ <10 nM) but inhibited PKC, JAK2, and KIT, causing toxicity that compromised dosing. Midostaurin gained FDA approval but requires combination chemotherapy [3].
  • Tandutinib: Synthesized via quinazoline scaffold optimization, it inhibited FLT3 (IC₅₀ = 220 nM), PDGFRβ (IC₅₀ = 200 nM), and c-KIT (IC₅₀ = 170 nM) with >100-fold selectivity over FGFR, EGFR, and KDR [7] [10]. Though more selective than lestaurtinib, its PDGFR/KIT activity contributed to dose-limiting muscular weakness in early trials [1] [4].

Table 2: Selectivity Profile of Tandutinib Against Key Kinases

Target KinaseIC₅₀ (μM)Selectivity vs. FLT3
FLT30.22Reference
c-KIT0.171.3-fold less selective
PDGFRβ0.201.1-fold less selective
CSF-1R3.4315.6-fold more selective
KDR (VEGFR2)>30>136-fold more selective

Second-Generation Inhibitors (FLT3-Selective):Driven by the limitations of first-gen agents, compounds like quizartinib (AC220) and gilteritinib were developed. Quizartinib exhibits subnanomolar potency against FLT3-ITD (IC₅₀ = 1.1 nM) and >100-fold selectivity over KIT. However, it lacks activity against FLT3-TKD mutations (e.g., D835V), leading to acquired resistance [3] [6]. Gilteritinib inhibits both FLT3-ITD and TKD mutants and gained FDA approval for relapsed/refractory AML.

Tandutinib occupies a transitional niche in this evolution:

  • It demonstrated proof-of-concept for FLT3-targeted monotherapy in Phase I trials, reducing peripheral/blast counts in FLT3-ITD-positive AML patients at 525–700 mg twice daily [1] [4].
  • Its off-target activity against ABCG2 (an efflux transporter) may overcome multidrug resistance in leukemic stem cells, a feature absent in later agents [2].
  • However, moderate FLT3 potency (vs. quizartinib) and slow pharmacokinetics (steady-state plasma concentrations requiring >1 week) limited its clinical advancement [1] [4].

Tandutinib’s legacy lies in validating sustained FLT3 inhibition as a therapeutic strategy and catalyzing the development of more selective successors [3] [6].

Properties

Product Name

Tandutinib (MLN518) HCl

Molecular Formula

C31H43ClN6O4

Molecular Weight

599.16

Synonyms

N-(4-isopropoxyphenyl)-4-(6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-yl)piperazine-1-carboxamide hydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.